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Technical Support Center: Rhod 2 Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals manage

autofluorescence when imaging with the calcium indicator Rhod 2.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging with Rhod 2?

Autofluorescence is the natural fluorescence emitted by biological materials such as

mitochondria, lysosomes, collagen, elastin, NADH, and flavins when they are excited by light.

[1][2][3] This intrinsic fluorescence can interfere with the detection of the specific signal from

Rhod 2, especially when the Rhod 2 signal is weak.[4] This interference can obscure the true

signal and lead to misinterpretation of experimental data.[5]

Q2: How can I identify autofluorescence in my Rhod 2 imaging experiment?

To determine if you are observing autofluorescence, you should prepare and image an

unstained control sample. This control should undergo all the same processing steps as your

Rhod 2-stained samples, including fixation and permeabilization, but without the addition of the

Rhod 2 dye.[6] Any fluorescence detected in this unstained sample can be attributed to

autofluorescence.
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Q3: What are the common sources of autofluorescence?

Autofluorescence can originate from both endogenous molecules within the sample and

exogenous sources introduced during sample preparation.

Endogenous Sources:

Metabolic Coenzymes: NADH and flavins are common sources of autofluorescence.[1][5]

Structural Proteins: Collagen and elastin, components of the extracellular matrix, are

known to autofluoresce.[1][2][5]

Cellular Organelles: Mitochondria and lysosomes can exhibit natural fluorescence.[2]

Aging Pigments: Lipofuscin, a pigment that accumulates in aging cells, fluoresces brightly

across a broad spectrum.[1][5]

Red Blood Cells: The heme groups in red blood cells are a significant source of

autofluorescence.[6]

Exogenous and Process-Induced Sources:

Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can induce

autofluorescence by cross-linking proteins.[3][5]

Media and Plastics: Tissue culture media, mounting media, and laboratory plastics can

sometimes be fluorescent.[1]

Troubleshooting Guide: Managing Autofluorescence
This guide provides a systematic approach to minimizing and correcting for autofluorescence in

your Rhod 2 imaging experiments.

Problem: High Background Fluorescence Obscuring
Rhod 2 Signal
High background fluorescence can significantly reduce the signal-to-noise ratio of your Rhod 2

imaging.[7] The following steps can help you diagnose and mitigate this issue.
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Step 1: Characterize the Autofluorescence

Action: Image an unstained control sample using the same filter sets and imaging

parameters as your Rhod 2-stained sample.

Purpose: This will help you determine the intensity and spectral properties of the

autofluorescence in your specific sample type and under your experimental conditions.

Step 2: Optimize Your Experimental Protocol

Several modifications to your sample preparation and imaging protocol can help reduce

autofluorescence.

Choose the Right Fluorophore: Rhod 2's longer excitation and emission wavelengths make it

a good choice for cells and tissues with high levels of autofluorescence, which is often more

prominent in the blue and green regions of the spectrum.[8][9][10][11]

Minimize Fixative-Induced Autofluorescence: If fixation is necessary, use the minimum

required duration.[3] Consider alternative fixatives to aldehyde-based ones if

autofluorescence is a major issue.

Perfusion: For tissue samples, perfusing with a phosphate-buffered saline (PBS) solution

before fixation can help to remove red blood cells, a major source of autofluorescence.[12]

Optimize Rhod 2 Loading: Use the minimum effective concentration of Rhod 2-AM to

achieve a sufficient signal-to-noise ratio.[13] Over-loading can contribute to background

fluorescence. Incubating at a lower temperature may also reduce the compartmentalization

of the dye in organelles.[9][13]

Step 3: Employ Autofluorescence Reduction Techniques

If optimizing the protocol is insufficient, several chemical and physical methods can be used to

reduce autofluorescence.

Chemical Quenching:
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Sodium Borohydride: This chemical reducing agent can be effective at reducing aldehyde-

induced autofluorescence.[12]

Sudan Black B: This reagent can reduce autofluorescence from lipofuscin.[5]

Commercial Quenching Reagents: Several commercial kits are available that are

designed to quench autofluorescence from various sources.[6]

Photobleaching:

Action: Before labeling with Rhod 2, intentionally expose your sample to high-intensity light

to bleach the endogenous fluorophores.[1][5]

Caution: This method should be used carefully as it can potentially damage the sample.[6]

Step 4: Utilize Image Processing Techniques

Post-acquisition image processing can help to computationally remove the contribution of

autofluorescence.

Background Subtraction: In its simplest form, you can acquire an image of a background

region (devoid of cells) and subtract this value from your image. More advanced software

packages offer more sophisticated background subtraction algorithms.[1]

Spectral Unmixing: This powerful technique requires a microscope with a spectral detector.

By acquiring the emission spectrum of the autofluorescence from an unstained sample, you

can then mathematically subtract this spectral signature from your Rhod 2 images.[1][6]

Image Averaging: Increasing the number of averaged frames during image acquisition can

improve the signal-to-noise ratio.[14]

Quantitative Data
Table 1: Spectral Properties of Rhod 2 and Common Autofluorescent Molecules
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Molecule Excitation Max (nm) Emission Max (nm)

Rhod 2 ~553[15] ~577[15]

NADH ~340 ~450

Flavins ~450 ~530

Collagen ~340 ~400

Elastin ~350-400 ~420-460

Lipofuscin Broad (360-480) Broad (480-650)

Note: The spectral properties of autofluorescent molecules can vary depending on their

environment.

Experimental Protocols
Protocol 1: Standard Rhod 2-AM Cell Loading
This protocol provides a general guideline for loading cells with Rhod 2-AM. Optimization may

be required for specific cell types and experimental conditions.[13]

Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod 2-AM in high-quality,

anhydrous DMSO.

Prepare Working Solution: On the day of the experiment, dilute the Rhod 2-AM stock solution

to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks and Hepes

buffer).

Optional: To aid in the dispersion of Rhod 2-AM, the non-ionic detergent Pluronic® F-127

can be added to the working solution at a final concentration of 0.02-0.04%.[16][17]

Optional: To reduce the leakage of the de-esterified dye from the cells, the organic anion-

transport inhibitor probenecid (1-2.5 mM) can be added to the cell medium.

Cell Loading: Replace the culture medium with the Rhod 2-AM working solution and incubate

the cells for 15-60 minutes at 20-37°C.[13] The optimal loading time and temperature should

be determined empirically.
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Washing: Before imaging, wash the cells with an indicator-free medium (containing

probenecid, if used) to remove any extracellular dye.[13]

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-

esterification of the intracellular Rhod 2-AM.[13]

Protocol 2: Autofluorescence Reduction with Sodium
Borohydride
This protocol describes a method for reducing aldehyde-induced autofluorescence.[6]

Sample Preparation: After fixation and permeabilization, wash the samples thoroughly with

PBS.

Reagent Preparation: Prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold

PBS.

Incubation: Immerse the samples in the sodium borohydride solution and incubate for 30

minutes at room temperature.

Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual

sodium borohydride.

Staining: Proceed with your standard Rhod 2 staining protocol.
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Caption: Troubleshooting workflow for managing autofluorescence.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1177281?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


External Stimulus
(e.g., Agonist)

GPCR / Receptor Tyrosine Kinase

Phospholipase C (PLC)

PIP2

IP3

cleavage

DAG

cleavage

IP3 Receptor

Endoplasmic Reticulum (ER)

Ca²⁺ Release

opens

Rhod 2

binds to

Increased Fluorescence

Click to download full resolution via product page

Caption: Simplified IP3 signaling pathway leading to Ca²⁺ release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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